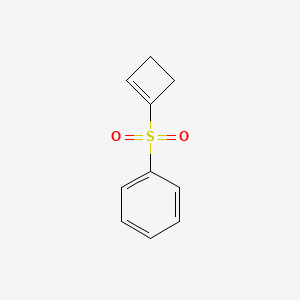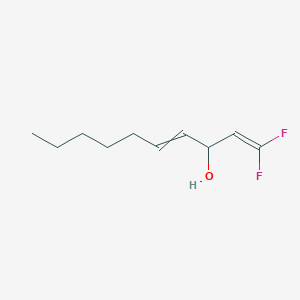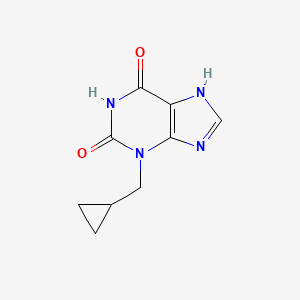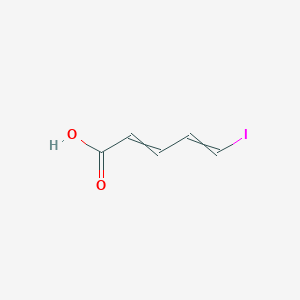
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is a silicon-based compound with a unique structure that includes three oxygen atoms and three silicon atoms arranged in a cyclic configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexaoctylsilane with a suitable oxidizing agent to form the trioxatrisilinane ring. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silicon-oxygen and silicon-hydrogen compounds, as well as substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon framework allows for unique interactions with other molecules, potentially leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,2,4,6-Trioxatrisilinane: A similar compound with a different substitution pattern.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: Another silicon-based compound with a cyclic structure.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur analog with similar structural features.
Uniqueness
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific substitution pattern and the presence of octyl groups, which can influence its physical and chemical properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Eigenschaften
CAS-Nummer |
137410-92-5 |
|---|---|
Molekularformel |
C48H102O3Si3 |
Molekulargewicht |
811.6 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexaoctyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C48H102O3Si3/c1-7-13-19-25-31-37-43-52(44-38-32-26-20-14-8-2)49-53(45-39-33-27-21-15-9-3,46-40-34-28-22-16-10-4)51-54(50-52,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6/h7-48H2,1-6H3 |
InChI-Schlüssel |
UEHOWTBIFIIEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)



![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)




